molecular formula C14H16ClF2NO B5360252 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-methylpiperidine

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-methylpiperidine

Cat. No.: B5360252
M. Wt: 287.73 g/mol
InChI Key: WJJUUUMYJRYAGW-UHFFFAOYSA-N
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Description

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-methylpiperidine is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

(2-chloro-5,6-difluoro-3-methylphenyl)-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF2NO/c1-8-3-5-18(6-4-8)14(19)11-12(15)9(2)7-10(16)13(11)17/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJUUUMYJRYAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C(=CC(=C2F)F)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-methylpiperidine typically involves the reaction of 2-chloro-5,6-difluoro-3-methylbenzoic acid with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-2-methylpiperidine
  • 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)pyrrolidine
  • 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-methylpiperazine

Uniqueness

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-methylpiperidine is unique due to its specific substitution pattern on the benzoyl ring and the presence of a piperidine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

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